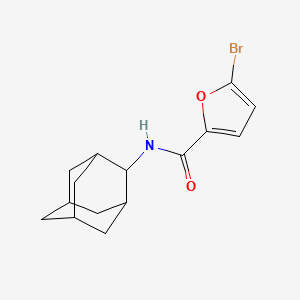
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide, also known as CTAT, is a chemical compound that has been widely studied for its potential applications in scientific research. CTAT is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. In cells, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been shown to reduce oxidative stress and inflammation, and to improve mitochondrial function. In animal models, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been shown to improve cognitive function, reduce neuroinflammation, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide also has some limitations, including its limited solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide, including the development of new analogs with improved efficacy and safety profiles, the investigation of its potential applications in other scientific research fields, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new methods for synthesizing N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide and its analogs could facilitate their use in scientific research.
Métodos De Síntesis
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide can be synthesized using a variety of methods, including the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-bromo-2-thiophenecarboxylic acid, followed by amidation with acetic anhydride. Other methods involve the reaction of 2-mercaptothiophene with 5-cyclohexyl-1,3,4-thiadiazol-2-yl chloride, followed by amidation with acetic anhydride. The purity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide can be improved using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. In cancer research, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In drug discovery, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c18-12(9-11-7-4-8-19-11)15-14-17-16-13(20-14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUGEWZWYUJDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5704614.png)


![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5704640.png)
![N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5704661.png)
![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)

![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)
![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)


